4-{[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid
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Overview
Description
4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound is characterized by its unique structure, which includes a nitro group, an indole moiety, and a benzoic acid group.
Preparation Methods
The synthesis of 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID typically involves multiple steps. One common synthetic route includes the condensation of 5-nitro-2-oxoindoline with aminobenzoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID can be compared with other indole derivatives, such as:
- N’-[(3Z)-5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-4-(2-OXO-1-PYRROLIDINYL)BENZOHYDRAZIDE
- 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H9N3O5 |
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Molecular Weight |
311.25 g/mol |
IUPAC Name |
4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C15H9N3O5/c19-14-13(16-9-3-1-8(2-4-9)15(20)21)11-7-10(18(22)23)5-6-12(11)17-14/h1-7H,(H,20,21)(H,16,17,19) |
InChI Key |
VZGFYSYOLBQESN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
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